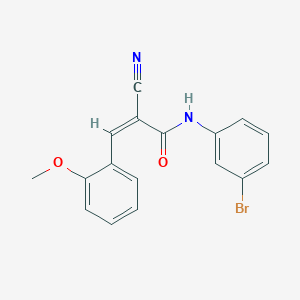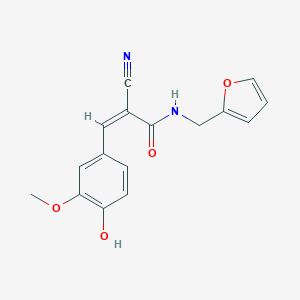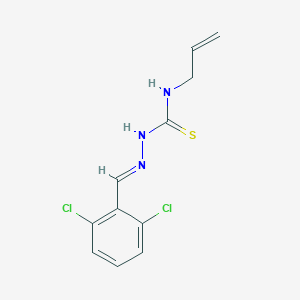
1-(2,3,6-Trichlorobenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,6-Trichlorobenzoyl)piperidine, also known as WIN 62,577, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用機序
The exact mechanism of action of 1-(2,3,6-Trichlorobenzoyl)piperidine is not fully understood. However, it has been suggested that the compound may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and depression. Additionally, 1-(2,3,6-Trichlorobenzoyl)piperidine has been shown to interact with the dopamine and serotonin systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(2,3,6-Trichlorobenzoyl)piperidine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, 1-(2,3,6-Trichlorobenzoyl)piperidine has been shown to reduce the levels of stress hormones, such as cortisol, in the blood. These effects may contribute to the compound's anxiolytic and antidepressant properties.
実験室実験の利点と制限
One of the main advantages of 1-(2,3,6-Trichlorobenzoyl)piperidine is its high potency and selectivity. This makes it a valuable tool for investigating the role of the GABAergic, dopamine, and serotonin systems in various physiological and pathological conditions. Additionally, the compound is relatively easy to synthesize, making it a cost-effective approach for the production of large quantities of the compound.
One of the main limitations of 1-(2,3,6-Trichlorobenzoyl)piperidine is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in some experimental systems. Additionally, the compound's mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on 1-(2,3,6-Trichlorobenzoyl)piperidine. One potential area of research is the development of novel therapeutic agents based on the compound's structure and pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for its therapeutic effects. Finally, the compound's potential applications in other fields, such as agriculture and environmental science, should be explored.
合成法
The synthesis of 1-(2,3,6-Trichlorobenzoyl)piperidine involves the reaction of 2,3,6-trichlorobenzoyl chloride with piperidine in the presence of a base. The reaction leads to the formation of a white crystalline solid, which can be purified through recrystallization. The yield of the reaction is typically high, making this method a cost-effective approach for the production of 1-(2,3,6-Trichlorobenzoyl)piperidine.
科学的研究の応用
1-(2,3,6-Trichlorobenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit a variety of pharmacological activities, including antinociceptive, anxiolytic, and antidepressant effects. Additionally, 1-(2,3,6-Trichlorobenzoyl)piperidine has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
1-(2,3,6-Trichlorobenzoyl)piperidine |
|---|---|
分子式 |
C12H12Cl3NO |
分子量 |
292.6 g/mol |
IUPAC名 |
piperidin-1-yl-(2,3,6-trichlorophenyl)methanone |
InChI |
InChI=1S/C12H12Cl3NO/c13-8-4-5-9(14)11(15)10(8)12(17)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 |
InChIキー |
KIVPNMJLWIVUAQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
正規SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)




![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

